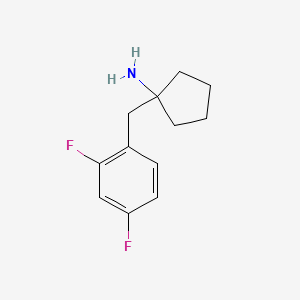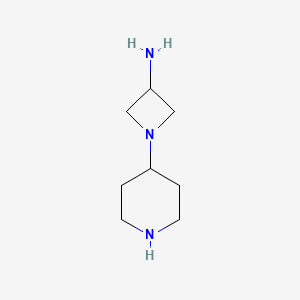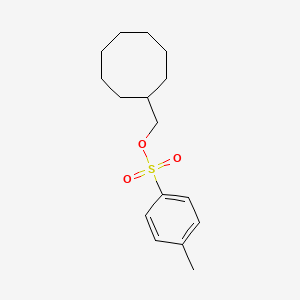![molecular formula C14H17F2NO5 B13562823 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenoxy moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Propanoic Acid Backbone: The Boc-protected amine is then reacted with a suitable halogenated propanoic acid derivative to form the desired propanoic acid backbone.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced through a nucleophilic substitution reaction using a difluorophenol derivative and a suitable leaving group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparaison Avec Des Composés Similaires
3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid can be compared with other Boc-protected amino acids and difluorophenoxy derivatives. Similar compounds include:
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: This compound has a methoxyphenyl group instead of a difluorophenoxy group.
3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: This compound has an oxane ring instead of a propanoic acid backbone.
Boc-Dap-OH: This compound is a Boc-protected derivative of diaminopropionic acid.
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17F2NO5 |
|---|---|
Poids moléculaire |
317.28 g/mol |
Nom IUPAC |
2-(2,3-difluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(20)17-7-10(12(18)19)21-9-6-4-5-8(15)11(9)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
UPHAQNDJXDYJBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)O)OC1=C(C(=CC=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



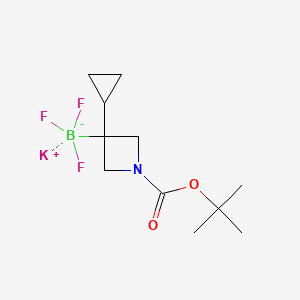



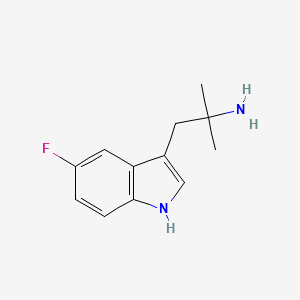
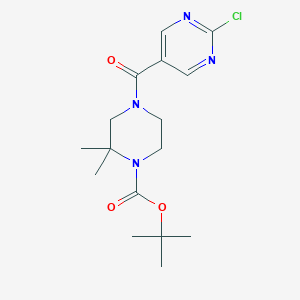
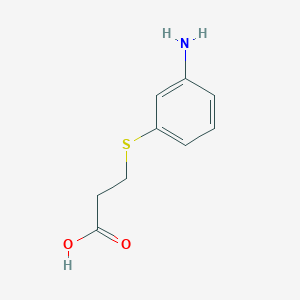
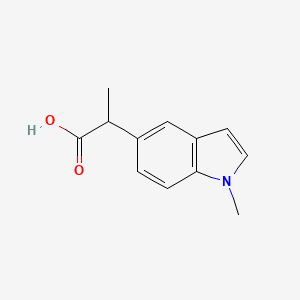
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
